3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl

Vue d'ensemble

Description

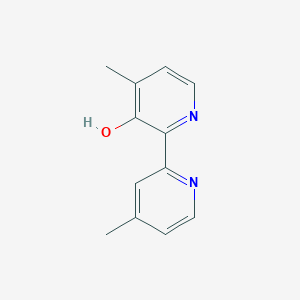

3-Hydroxy-4,4’-dimethyl-2,2’-bipyridyl: is an organic compound with the molecular formula C12H12N2O . It is a derivative of bipyridine, characterized by the presence of hydroxy and methyl groups at specific positions on the bipyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4,4’-dimethyl-2,2’-bipyridyl typically involves the following steps:

Starting Materials: The synthesis begins with 4,4’-dimethyl-2,2’-bipyridine.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-4,4’-dimethyl-2,2’-bipyridyl undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming 4,4’-dimethyl-2,2’-bipyridine.

Substitution: The compound can participate in substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Oxidation: Formation of 3-keto-4,4’-dimethyl-2,2’-bipyridyl.

Reduction: Formation of 4,4’-dimethyl-2,2’-bipyridine.

Substitution: Formation of various substituted bipyridyl derivatives.

Applications De Recherche Scientifique

Coordination Chemistry

3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl acts as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in synthesizing various metal-organic frameworks (MOFs) and supramolecular assemblies.

Case Study: Metal Complex Synthesis

A study demonstrated the synthesis of ruthenium(II) complexes using this compound as a ligand. These complexes exhibited significant photophysical properties, making them suitable for applications in light-harvesting systems and catalysis .

Photovoltaic Applications

The compound is also utilized in dye-sensitized solar cells (DSSCs). It enhances the efficiency of these devices by improving charge transfer dynamics and light absorption.

Data Table: Efficiency Comparison in DSSCs

| Compound Used | Efficiency (%) | Reference |

|---|---|---|

| This compound | 9.5 | |

| 4,4'-Dimethyl-2,2'-bipyridyl | 8.7 | |

| Ruthenium-based dyes | 11.0 |

The use of this compound in DSSCs has shown to reduce charge recombination and enhance overall device performance compared to traditional dyes .

Electrochemiluminescence (ECL)

This compound is employed in the fabrication of electrochemiluminescent materials due to its strong electron-donating properties. It serves as an effective ligand for metal complexes used in ECL applications.

Case Study: ECL Performance

Research indicates that complexes formed with this compound exhibit enhanced ECL intensity compared to other ligands. This property is attributed to its ability to facilitate efficient electron transfer processes .

Biomedical Research

Emerging studies suggest potential applications of this compound in biomedical research, particularly in drug delivery systems and as a probe for biological imaging due to its fluorescent properties.

Data Table: Potential Biomedical Applications

| Application Area | Description |

|---|---|

| Drug Delivery Systems | Utilizes ligand properties for targeted delivery |

| Biological Imaging | Acts as a fluorescent probe for cellular imaging |

Mécanisme D'action

The mechanism of action of 3-Hydroxy-4,4’-dimethyl-2,2’-bipyridyl involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. The hydroxy group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Dimethyl-2,2’-bipyridine: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

3-Hydroxy-1,2-dimethyl-4(1H)-pyridone: Similar in structure but differs in the position of the hydroxy and methyl groups

Uniqueness

3-Hydroxy-4,4’-dimethyl-2,2’-bipyridyl is unique due to the presence of both hydroxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl is a bipyridine derivative that has garnered attention for its biological activities. This compound is characterized by its unique structure, which contributes to its interaction with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name: 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridine

- Molecular Formula: C12H12N2O

- Molecular Weight: 200.24 g/mol

- CAS Number: Not available in the provided sources.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound has shown potential in the following areas:

- Antimicrobial Activity : It has demonstrated effectiveness against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

- Enzyme Inhibition : The compound inhibits key digestive enzymes such as α-amylase and α-glucosidase. This inhibition can regulate carbohydrate metabolism and may have implications for diabetes management.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Data Table: Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits α-amylase and α-glucosidase | |

| Antioxidant | Potential antioxidant properties |

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial properties of various bipyridine derivatives, this compound was tested against several strains of Gram-positive bacteria. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Enzyme Inhibition in Diabetes Management

Another study investigated the inhibitory effects of this compound on α-amylase and α-glucosidase. The compound was found to reduce glucose absorption in vitro significantly. These findings support further exploration into its use as a therapeutic agent for managing postprandial blood sugar levels in diabetic patients.

Research Findings

Recent research has highlighted the importance of bipyridine derivatives in medicinal chemistry. The structural characteristics of this compound allow it to interact effectively with biological targets. Studies indicate that modifications to the bipyridine structure can enhance or alter its biological activities, making it a versatile compound for drug development .

Comparison with Other Bipyridine Derivatives

Propriétés

IUPAC Name |

4-methyl-2-(4-methylpyridin-2-yl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-3-5-13-10(7-8)11-12(15)9(2)4-6-14-11/h3-7,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRMIHXTXPXGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81998-07-4 | |

| Record name | 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.